molecular formula C2H4Cl2O4S2 B8530596 1,1-Ethanedisulfonyl chloride

1,1-Ethanedisulfonyl chloride

Cat. No.: B8530596
M. Wt: 227.1 g/mol
InChI Key: XHYXFOFSQYUYBT-UHFFFAOYSA-N
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Description

1,1-Ethanedisulfonyl chloride is a specialized organic compound with the molecular formula C2H4Cl2O4S2 and a molecular weight of 227.09 g/mol . As a disulfonyl chloride, it is characterized by two reactive sulfonyl chloride (-SO2Cl) functional groups. This class of reagents is highly valued in synthetic organic chemistry for their role as versatile bis-electrophilic building blocks. The sulfonyl chloride groups act as excellent leaving groups, enabling the compound to participate in nucleophilic substitution reactions to form sulfonate esters or sulfonamides. Researchers may utilize this compound for various applications, including the synthesis of complex small molecules, the creation of polymeric materials, and the preparation of molecular scaffolds with specific geometric constraints. Its potential use in developing sulfonamide-based inhibitors or in polymer cross-linking reactions makes it a compound of interest in medicinal chemistry and materials science research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4Cl2O4S2

Molecular Weight

227.1 g/mol

IUPAC Name

ethane-1,1-disulfonyl chloride

InChI

InChI=1S/C2H4Cl2O4S2/c1-2(9(3,5)6)10(4,7)8/h2H,1H3

InChI Key

XHYXFOFSQYUYBT-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 1,1 Ethanedisulfonyl Chloride

Classical Preparative Routes

Traditional synthesis of this compound relies on fundamental reactions in organic sulfur chemistry, including chlorosulfonation, direct chlorination of sulfonic acids, and halogenation of sulfonate salts.

One potential route to this compound involves the direct chlorosulfonation of specific ethane (B1197151) derivatives. This method utilizes reagents like chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride groups directly onto an ethane backbone. The reaction typically involves treating ethane precursors that possess electron-donating groups with chlorosulfonic acid at reduced temperatures, such as between -10°C and 0°C. Following the reaction, the excess chlorosulfonic acid is quenched, often with ice-cold water, and the desired product is extracted using a suitable organic solvent like dichloromethane. While adaptable, this route is less commonly documented for the specific synthesis of the 1,1-isomer compared to other methods.

The most widely reported method for synthesizing this compound is through the direct chlorination of its corresponding sulfonic acid, 1,1-ethanedisulfonic acid. chembk.com This transformation is a nucleophilic substitution reaction where the hydroxyl (-OH) groups of the sulfonic acid are displaced by chlorine atoms.

Common chlorinating agents for this process include thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). chembk.com The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride product. Anhydrous carbon disulfide (CS₂) is a preferred solvent due to its inert nature and its ability to dissolve the 1,1-ethanedisulfonic acid starting material. chembk.com The process involves dissolving the acid in the solvent, followed by the gradual addition of the chlorinating agent. chembk.com

Another classical approach involves the halogenation of disulfonate salts. While specific literature for the 1,1-isomer is limited, the synthesis of the related compound, 1,2-ethanedisulfonyl chloride, provides a representative example of this methodology. In this analogous preparation, a disodium (B8443419) salt of the corresponding sulfonic acid (disodium 1,2-ethanedisulfonate) is reacted with a halogenating agent such as phosphorus pentachloride (PCl₅). asianpubs.org

The reaction requires heating the mixture of the salt and phosphorus pentachloride under reflux, for instance, in an oil bath at 150°C for several hours, to drive the conversion. asianpubs.org After cooling, the product can be isolated and purified, for example, by adding a solvent like dry benzene (B151609) to aid in separation, followed by filtration and recrystallization to yield the final disulfonyl chloride. asianpubs.org This route demonstrates the conversion of a stable salt into the more reactive acid chloride.

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes not only the discovery of new reaction pathways but also the optimization of existing ones for improved efficiency, yield, and sustainability.

Optimizing the synthesis of this compound, particularly from its sulfonic acid precursor, is critical for maximizing yield and minimizing byproducts. Key parameters that are carefully controlled include temperature, reaction atmosphere, and solvent choice.

Temperature Control : The chlorination of 1,1-ethanedisulfonic acid is an exothermic process. Maintaining a low temperature, typically between 0°C and 5°C, is crucial to prevent undesirable side reactions, such as the decomposition of the sulfonic acid starting material.

Inert Atmosphere : Due to the high reactivity and moisture sensitivity of the sulfonyl chloride functional group, conducting the synthesis under an inert atmosphere, using gases like nitrogen or argon, is essential to prevent hydrolysis.

Solvent Selection : The choice of solvent is critical. Anhydrous carbon disulfide is frequently cited as it is inert and effectively dissolves the sulfonic acid precursor, facilitating a homogenous reaction mixture. chembk.com

Table 1: Optimized Reaction Parameters for the Synthesis of this compound from 1,1-Ethanedisulfonic Acid. chembk.com
ParameterConditionRationale
Chlorinating AgentSulfuryl chloride (SO₂Cl₂) or Thionyl chloride (SOCl₂)Effective reagents for converting sulfonic acids to sulfonyl chlorides.
SolventAnhydrous Carbon Disulfide (CS₂)Inert solvent that dissolves the sulfonic acid precursor.
Temperature0–5°CControls exothermic reaction and minimizes decomposition side reactions.
AtmosphereInert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive product.
PurificationFractional distillation or recrystallizationRemoves impurities and isolates the final product.

The use of catalysts to improve reaction rates and efficiency is a cornerstone of modern chemical manufacturing. While catalysts are widely employed in various sulfonation and chlorination processes, specific catalysts developed to enhance the efficiency of this compound synthesis are not extensively detailed in the available literature. For instance, in related chemistries, dimethylformamide (DMF) is known to catalyze the formation of acid chlorides from carboxylic acids using thionyl chloride. orgsyn.org The exploration of similar catalytic systems could represent a future avenue for optimizing the synthesis of sulfonyl chlorides like the 1,1-ethane derivative. Research in this area could focus on identifying catalysts that lower the activation energy of the chlorination step, potentially allowing for milder reaction conditions and reducing the formation of byproducts.

Advanced Synthetic Strategies and Process Optimization

Green Chemistry Approaches in this compound Production

In line with the growing importance of sustainable chemical manufacturing, research into green chemistry approaches for the synthesis of sulfonyl chlorides is expanding. paperpublications.org These approaches aim to minimize waste, avoid hazardous substances, and improve energy efficiency compared to traditional methods. paperpublications.orgacs.org While specific studies on this compound are not extensively detailed, general green methodologies for sulfonyl chloride synthesis can be applied.

A promising eco-friendly alternative to traditional chlorination methods involves the use of S-alkylisothiourea salts as starting materials. organic-chemistry.org These salts, which can be prepared from readily available alkyl halides and thiourea, undergo chlorosulfonation using N-chlorosuccinimide (NCS). organic-chemistry.org This method is advantageous as it proceeds under mild conditions, avoids harsh and toxic reagents like chlorine gas, and is operationally simple and scalable. organic-chemistry.org A key benefit of this process is that the water-soluble byproduct, succinimide, can be recovered and converted back into the NCS reagent, enhancing the sustainability of the synthesis. organic-chemistry.org

Another green strategy is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which presents a clean, economical, and worker-friendly procedure. organic-chemistry.org The core principles of green chemistry, such as catalysis, the use of safer solvents, and designing for energy efficiency, are central to developing these improved synthetic routes. acs.orgrsc.org For instance, replacing hazardous solvents like carbon disulfide with less toxic and more environmentally benign alternatives is a key consideration. rsc.org Furthermore, developing catalytic methods is a primary goal to move away from stoichiometric reagents, thereby increasing atom economy and reducing waste. acs.org

Table 2: Comparison of Traditional vs. Potential Green Synthesis Approaches

Feature Traditional Method Potential Green Method Green Advantage
Starting Material 1,1-Ethanedisulfonic acid S-alkylisothiourea salts Readily accessible and odorless starting materials. organic-chemistry.org
Chlorinating Agent Sulfonyl chloride N-chlorosuccinimide (NCS) / Bleach Avoids harsh reagents; byproduct can be recycled. organic-chemistry.orgorganic-chemistry.org
Solvent Carbon Disulfide (hazardous) Water or other green solvents Reduces environmental impact and operational hazards. rsc.org
Byproducts Acidic gases, residual reagents Succinimide (recyclable) Minimizes waste through byproduct recycling. acs.orgorganic-chemistry.org

| Conditions | Requires anhydrous conditions | Mild reaction conditions | Potentially lower energy consumption and increased safety. paperpublications.orgorganic-chemistry.org |

Nucleophilic Acyl Substitution Analogues at Sulfonyl Centers

The reactions of this compound are analogous to nucleophilic acyl substitution, where a nucleophile replaces the chloride ion on the sulfonyl group. The presence of two reactive sites allows for the formation of a diverse range of derivatives.

The reaction of this compound with primary and secondary amines, a process known as aminolysis, readily yields the corresponding bissulfonamides. This reaction is a cornerstone in the synthesis of a wide array of sulfonamide-containing compounds. alcatrazchemicals.comekb.eg The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. ucl.ac.uk A base, such as pyridine (B92270) or triethylamine (B128534), is often employed to neutralize the hydrogen chloride byproduct. ekb.egnih.gov

The reaction conditions for aminolysis can be tailored to achieve the desired product. For instance, the reaction between aniline (B41778) and benzenesulfonyl chloride in diethyl ether at 0°C has been reported to produce N-phenylbenzene sulfonamide in high yield. ekb.eg Microwave-assisted synthesis has also been explored for the preparation of sulfonamides from sulfonic acids via the in-situ formation of the sulfonyl chloride. ekb.eg

Table 1: Representative Aminolysis Reactions of Sulfonyl Chlorides

Amine Sulfonyl Chloride Base Solvent Product Yield (%)
Aniline Benzenesulfonyl chloride Triethylamine Tetrahydrofuran N-Phenylbenzenesulfonylamide 85 ekb.eg
Secondary Amine Benzenesulfonyl chloride Pyridine Chlorinated Solvent N,N-Disubstituted sulfonamide 97 ekb.eg

This table presents data for related sulfonyl chlorides to illustrate typical reaction conditions and yields for sulfonamide formation.

In reactions with alcohols (alcoholysis) and phenols (phenolysis), this compound is converted into the corresponding bissulfonate esters. This transformation is a widely utilized method for the synthesis of sulfonate esters. eurjchem.com The reaction is typically carried out in the presence of a base, such as pyridine, to scavenge the HCl produced. youtube.com The mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfur atom of the sulfonyl chloride. youtube.com

Table 2: Synthesis of Sulfonate Esters from Sulfonyl Chlorides

Alcohol/Phenol Sulfonyl Chloride Base Solvent Product
Primary/Secondary Alcohol Mesyl chloride Amine Base - Mesylate Ester eurjchem.com
Alcohol Tosyl chloride Indium Catalyst - Tosylate Ester organic-chemistry.org

This table provides examples of sulfonate ester synthesis from various sulfonyl chlorides, highlighting the versatility of this reaction.

This compound is sensitive to moisture and undergoes hydrolysis to form the corresponding 1,1-ethanedisulfonic acid. chembk.com This reaction is a typical nucleophilic substitution where water acts as the nucleophile. The high reactivity of the sulfonyl chloride groups makes the compound unstable in aqueous environments. chembk.com Therefore, anhydrous conditions are crucial when handling and performing reactions with this compound to prevent its decomposition. The hydrolysis of sulfonyl chlorides, such as 2-hydroxyethanesulfonyl chloride, has been studied to understand the mechanistic pathways, which can involve intramolecular cyclization to form transient intermediates like β-sultones. researchgate.netresearchgate.net

Electrophilic Activation and Derivative Formation

Beyond its role as an electrophile, the structural framework of this compound and its derivatives can be subjected to reactions involving electrophilic activation, leading to a broader range of functionalized molecules.

While direct C-H functionalization on the ethane backbone of this compound itself is not widely documented, the concept of C-H functionalization is a powerful tool in modern organic synthesis. nih.govbeilstein-journals.orgdmaiti.com In related systems, remote C-H functionalization has been achieved using radical translocating arylating groups derived from sulfonyl chlorides. nih.gov This involves an ionic alcohol sulfonylation followed by a radical cascade reaction. Such strategies could potentially be adapted to derivatives of 1,1-ethanedisulfonic acid to introduce further complexity.

The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can lead to the formation of sulfones or, under reducing conditions, sulfinamides. nih.govyoutube.comorganic-chemistry.orgsaskoer.calibretexts.orgyoutube.com The reaction of an organometallic reagent with a sulfonyl chloride typically proceeds via nucleophilic attack of the carbanionic species on the electrophilic sulfur atom. organic-chemistry.org The use of less reactive organometallic reagents, like lithium dialkylcuprates, can sometimes allow for more controlled reactions. youtube.com

The reaction of this compound with two equivalents of an organometallic reagent would be expected to yield a bissulfone. The specific conditions and the nature of the organometallic reagent would be critical in determining the outcome of the reaction.

Table 3: Potential Reactions of this compound with Organometallic Reagents

Organometallic Reagent Expected Product
Grignard Reagent (R-MgX) 1,1-Bis(alkyl/aryl sulfonyl)ethane

This table illustrates the expected products from the reaction of this compound with common organometallic reagents based on the known reactivity of sulfonyl chlorides.

Intramolecular Cyclization Pathways and Heterocyclic Synthesis

The bifunctional nature of this compound, possessing two highly electrophilic sulfonyl chloride groups attached to a single carbon atom, makes it a compelling precursor for the synthesis of heterocyclic compounds. alcatrazchemicals.com The fundamental reaction involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride moieties. When reacted with difunctional nucleophiles, this compound can undergo intramolecular cyclization to form a variety of saturated heterocyclic systems.

The reaction pathway is predicated on the sequential or simultaneous reaction of both sulfonyl chloride groups with a molecule containing two nucleophilic centers, such as a diamine, diol, or amino alcohol. The reaction with an appropriate dinucleophile (H-Nu-X-Nu-H) would initially form a linear intermediate, which then cyclizes via an intramolecular nucleophilic attack to yield a heterocyclic ring. The size of the resulting ring is determined by the chain length of the dinucleophile used.

For instance, reaction with a 1,2-diamine like ethylenediamine (B42938) would be expected to yield a six-membered 1,2,4,5-thiadiazine ring derivative. Similarly, reaction with a 1,2-diol such as ethylene (B1197577) glycol would lead to the formation of a six-membered 1,3,2,4-dioxadithiane ring system. These template reactions are crucial in the synthesis of macrocyclic complexes and other specialized heterocyclic structures. nih.govcore.ac.uk The general mechanism involves the attack of the nucleophile on the electrophilic sulfur atom, followed by the elimination of a chloride ion. beilstein-journals.org

The synthesis of various heterocyclic systems can be proposed based on this reactivity. The table below outlines potential heterocyclic products from the reaction of this compound with various dinucleophiles.

Table 1: Potential Heterocyclic Synthesis via Intramolecular Cyclization

Dinucleophile Nucleophilic Groups Expected Heterocyclic Product Ring Size
Ethylenediamine -NH₂ , -NH₂ 1-Methyl-1,2,4,5-thiadiazine-2,2,4,4-tetraoxide 6-membered
Ethane-1,2-diol -OH, -OH 1-Methyl-1,3,2,4-dioxadithiane-2,2,4,4-tetraoxide 6-membered
Ethanolamine -OH, -NH₂ 1-Methyl-1,2,4,5-oxathiadiazine-2,2,4,4-tetraoxide 6-membered

While specific documented examples for this compound are limited, the synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides demonstrates the broad applicability of sulfonyl derivatives in forming complex heterocyclic systems. beilstein-journals.org The principles of using bifunctional reagents for such cyclizations are well-established in synthetic chemistry. sioc-journal.cnorganic-chemistry.org

Role as a Cross-linking Agent in Polymer Chemistry Precursor Design

Cross-linking is a critical process in polymer chemistry that forms chemical links between polymer chains, creating a three-dimensional network. This network structure significantly enhances the polymer's properties, including its mechanical strength, thermal stability, and chemical resistance. researchgate.netrsc.org this compound serves as a highly effective cross-linking agent due to its two reactive sulfonyl chloride groups.

It is particularly useful for cross-linking polymers that contain nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, along their chains. Examples of such polymers include polyols (e.g., polyester (B1180765) polyols, polyether polyols) and polyamines. google.com The cross-linking reaction involves the formation of stable disulfonate or disulfonamide bridges between the polymer chains.

The mechanism proceeds via a nucleophilic attack from the hydroxyl or amine group on the polymer backbone onto the electrophilic sulfur atom of the sulfonyl chloride group of this compound, with the concurrent elimination of hydrogen chloride. Since the cross-linker has two such reactive sites, it can bridge two separate polymer chains.

The degree of cross-linking can be precisely controlled by adjusting the molar ratio of the cross-linking agent to the reactive sites on the polymer. This allows for the fine-tuning of the final material's properties to suit specific applications. researchgate.net For example, increasing the cross-link density generally leads to a more rigid material with a higher glass transition temperature (Tg) and improved resistance to solvents and heat. researchgate.net

The table below illustrates the expected impact of varying cross-linker concentration on the physical properties of a generic hydroxyl-terminated polymer.

Table 2: Effect of Cross-linker Concentration on Polymer Properties

Property Low Cross-link Density High Cross-link Density Rationale
Glass Transition (Tg) Lower Higher Reduced chain mobility in the network. researchgate.net
Tensile Strength Moderate High Covalent bonds prevent chain slippage. mdpi.com
Elongation at Break Higher Lower The network structure restricts deformation. mdpi.com
Swelling in Solvent High Low The network structure limits the uptake of solvent molecules.

The design of polymer precursors can incorporate monomers that are readily reactive with this compound to produce thermoset materials with superior performance characteristics for use in coatings, adhesives, and composite materials. google.com

Catalytic Applications in Chemical Transformations

While not typically a catalyst itself, this compound is a valuable precursor in the synthesis of compounds with significant catalytic applications. Its primary role in this context is as a building block for creating complex ligand structures, particularly macrocycles, which can then be used to form highly active and selective catalysts. alcatrazchemicals.com

Precursor for Macrocyclic Oxidation Catalysts

There is documented use of this compound in the manufacturing of oxidation catalysts based on macrocyclic compounds. alcatrazchemicals.com Macrocyclic ligands are large, ring-shaped organic molecules that can encircle a central metal ion. The synthesis of these ligands often involves a template reaction where a bifunctional electrophile, such as this compound, reacts with a bifunctional nucleophile to form the ring structure, often in the presence of a metal ion that directs the cyclization. nih.govcore.ac.uk

A hypothetical pathway could involve the reaction of this compound with a long-chain diamine. The resulting macrocyclic disulfonamide could then act as a ligand, chelating with a transition metal ion (e.g., Iron, Manganese, Cobalt). These metal-macrocycle complexes are known to be effective catalysts for a variety of oxidation reactions. The specific structure of the macrocycle, dictated by precursors like this compound, plays a crucial role in the stability and catalytic activity of the final complex.

Component in Electrolyte Solutions

Another emerging application is the use of sulfonyl-containing compounds as additives in nonaqueous electrolyte solutions, particularly for lithium-ion batteries. alcatrazchemicals.com The electrolyte is a critical component that facilitates the movement of ions between the anode and cathode. researchgate.net Additives are introduced in small quantities to improve the battery's performance, including its stability, lifespan, and safety.

Compounds containing sulfonyl groups can help in the formation of a stable solid-electrolyte interphase (SEI) on the electrode surfaces. osti.gov A robust SEI is essential for preventing the degradation of the electrolyte and the electrodes during the charge-discharge cycles. While the direct use of this compound as an additive is not extensively documented, its derivatives or related sulfonyl compounds are subjects of research for creating advanced electrolytes that can operate at higher voltages and with greater stability. nih.gov

Table 3: Summary of Catalytic and Related Applications

Application Area Role of this compound Resulting Product/System Function
Oxidation Catalysis Precursor/Building Block alcatrazchemicals.com Metal-Macrocycle Complex Catalyzes oxidation of organic substrates.

The development of these specialized applications underscores the versatility of this compound as a reactive intermediate in creating functional materials for catalysis and energy storage.

Scope and Research Frontiers for Aliphatic Disulfonyl Chlorides

The field of aliphatic disulfonyl chlorides and their derivatives continues to evolve, with significant research focused on developing new synthetic methods and applications, particularly in medicinal chemistry and materials science. dntb.gov.uaresearchgate.net Sulfonyl chlorides are recognized as versatile intermediates that can serve as sources for a variety of reactive species in annulation, sulfonylation, and arylation reactions. magtech.com.cn

A major research frontier is the development of novel catalytic systems to enhance the reactivity and selectivity of sulfonyl chlorides. This includes transition-metal-catalyzed desulfitative coupling reactions, where the sulfonyl group is removed during the reaction, enabling new types of cross-coupling. sioc-journal.cn Furthermore, modern techniques like photoredox catalysis are being employed for radical-radical cross-coupling of sulfonyl chlorides with other building blocks, opening pathways to previously inaccessible molecules. acs.org

Another significant trend is the increasing use of aliphatic sulfonyl fluorides as alternatives to the more reactive chlorides. dntb.gov.uaresearchgate.net Heteroaromatic and aliphatic sulfonyl fluorides are often more stable, making them easier to handle, store, and use in complex syntheses, such as in the development of enzyme inhibitors and chemical probes for chemical biology. nih.gov The development of efficient methods to access aliphatic sulfonamides from alkenes via silyl (B83357) radical-mediated activation of sulfamoyl chlorides represents another advanced strategy for late-stage functionalization in drug discovery. acs.org These emerging radical-based methods are expanding the toolkit for synthesizing biologically active aliphatic sulfonyl compounds, underscoring a vibrant and forward-looking research landscape. researchgate.net

An in-depth examination of the synthetic pathways leading to 1,1-Ethanedisulfonyl chloride reveals a focus on classical chemical transformations. This highly reactive organic compound, with the molecular formula C₂H₄Cl₂O₄S₂, serves as a critical intermediate in various synthetic applications due to its dual sulfonyl chloride functional groups attached to a single carbon atom. chembk.com The methodologies for its preparation range from the direct conversion of sulfonic acid precursors to the halogenation of corresponding salts, with ongoing research aimed at optimizing these processes.

Derivatization Strategies and Synthetic Utility of 1,1 Ethanedisulfonyl Chloride

Synthesis of Novel Sulfonamide Derivatives

The reaction of 1,1-ethanedisulfonyl chloride with primary and secondary amines provides a direct route to the synthesis of bis-sulfonamides. In this type of reaction, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. researchgate.net Given that this compound possesses two reactive sites, it readily reacts with two equivalents of an amine to form N,N'-substituted ethane-1,1-disulfonamides.

The general reaction scheme involves treating this compound with a primary or secondary amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. The reactivity of the amine and the specific reaction conditions can be tailored to control the formation of the desired bis-sulfonamide product. While specific research detailing the synthesis of a wide range of novel sulfonamide derivatives from this compound is not extensively documented in publicly accessible literature, the fundamental reactivity is well-established for sulfonyl chlorides.

Below is a representative table of potential sulfonamide derivatives that could be synthesized from this compound based on known reactions of sulfonyl chlorides with various amines.

Table 1: Potential Sulfonamide Derivatives from this compound

Amine Reactant Potential Product Name
Aniline (B41778) N1,N1'-(ethane-1,1-diylbis(sulfonyl))dianiline
Benzylamine N1,N1'-dibenzyl-N1,N1'-(ethane-1,1-diylbis(sulfonyl))diamine
Piperidine 1,1'-(ethane-1,1-diylbis(sulfonyl))dipiperidine
Morpholine 4,4'-(ethane-1,1-diylbis(sulfonyl))dimorpholine

Preparation of Functionalized Sulfonate Esters

In a similar fashion to sulfonamide formation, this compound reacts with alcohols and phenols to yield bis-sulfonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. researchgate.net This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the alcohol or phenol (B47542), increasing its nucleophilicity. researchgate.net

The reaction with phenols, for instance, can be optimized by selecting appropriate solvents and bases. researchgate.net The electronic and steric properties of the substituents on the phenol can influence the reaction yield. The bifunctional nature of this compound allows it to act as a linker, connecting two alcohol or phenol molecules through sulfonate ester bonds. This property is valuable for creating larger molecules with specific functionalities.

The following table illustrates potential sulfonate ester derivatives synthesized from the reaction of this compound with various alcohols and phenols.

Table 2: Potential Sulfonate Ester Derivatives from this compound

Alcohol/Phenol Reactant Potential Product Name
Phenol diphenyl ethane-1,1-disulfonate
p-Cresol di-p-tolyl ethane-1,1-disulfonate
Ethanol diethyl ethane-1,1-disulfonate
Benzyl alcohol dibenzyl ethane-1,1-disulfonate

Utilization in the Construction of Complex Molecular Architectures

The geminal arrangement of the two sulfonyl chloride groups makes this compound particularly suitable as a cross-linking agent for the construction of complex molecular architectures. Cross-linking involves the formation of chemical bonds that link one polymer chain to another, resulting in a three-dimensional network.

When reacted with difunctional or polyfunctional nucleophiles, such as diamines or diols, this compound can act as a monomer in polymerization reactions. This leads to the formation of polysulfonamides or polysulfonate esters, where the ethane-1,1-disulfonyl unit is incorporated into the polymer backbone. The properties of the resulting polymer can be tuned by the choice of the comonomer. This approach allows for the synthesis of materials with specific thermal and mechanical properties.

Precursor for Advanced Chemical Reagents and Intermediates

This compound is a valuable intermediate in organic synthesis, serving as a precursor for more advanced chemical reagents. One potential transformation is its use in the synthesis of vinylidene bis(sulfones). Although specific methods starting from this compound are not widely reported, related chemistry suggests its potential. For example, treatment with a base could induce elimination of HCl to form a highly reactive sulfene (B1252967) intermediate, which could then be further manipulated.

The resulting vinylidene bis(sulfones) are powerful Michael acceptors and can participate in a variety of conjugate addition and cycloaddition reactions, making them useful building blocks for the synthesis of complex carbocyclic and heterocyclic systems. This highlights the potential of this compound as a starting material for generating other versatile synthetic intermediates.

Advanced Analytical and Spectroscopic Elucidation in Research of 1,1 Ethanedisulfonyl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,1-ethanedisulfonyl chloride and its reaction products. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and their connectivity within a molecule.

The ¹³C NMR spectrum would correspondingly show two signals. The carbon of the methyl group (CH₃) would appear at a higher field, while the carbon atom bonded to the two sulfonyl chloride groups and the chlorine atom (CHCl) would be significantly deshielded and appear at a much lower field.

In the analysis of reaction products, such as sulfonamides formed by the reaction of this compound with amines, ¹H and ¹³C NMR are invaluable for confirming the formation of the desired product. For instance, in the formation of a sulfonamide, the disappearance of the sulfonyl chloride signal and the appearance of new signals corresponding to the amine moiety, as well as shifts in the signals of the ethanedisulfonyl backbone, would provide clear evidence of the reaction's success. The proton of a sulfonamide –SO₂NH– group typically appears as a singlet in the ¹H NMR spectrum in the range of 8.78 to 10.15 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and a Hypothetical Diamide Product

CompoundGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
This compound CH₃~2.0-2.5 (d)~20-30
CHCl>6.0 (q)>80
1,1-Ethanedisulfonamide (hypothetical) CH₃~1.8-2.2 (d)~15-25
CH~4.0-5.0 (q)~60-70
NH₂~7.0-8.0 (br s)-

Note: These are estimated values based on general principles and data for analogous compounds. Actual experimental values may vary.

For more complex adducts of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish unambiguous correlations between atoms.

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. For a complex sulfonamide derivative, COSY would show cross-peaks between the methine proton of the ethanedisulfonyl core and the protons of the adjacent methyl group, as well as correlations within the amine substituent.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. researchgate.net For this compound, the most characteristic vibrations are those of the sulfonyl chloride (-SO₂Cl) group.

The symmetric and asymmetric stretching vibrations of the S=O bonds in sulfonyl chlorides give rise to strong absorption bands in the IR spectrum, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. The S-Cl stretching vibration is expected to appear at lower frequencies. Additionally, the C-H stretching and bending vibrations of the ethyl group will be present in the spectrum.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms. The S-Cl and S-C bonds would be expected to show distinct Raman signals. In reaction monitoring, the disappearance of the characteristic -SO₂Cl bands and the appearance of new bands, for example, the N-H stretching of a sulfonamide, provides a clear indication of the reaction's progress and completion.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
S=OAsymmetric Stretch1370-1410
S=OSymmetric Stretch1166-1204
S-ClStretch500-700
C-HStretch2850-3000
C-HBend1375-1470

Note: These are typical ranges for sulfonyl chlorides; specific values for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₂H₄Cl₂O₄S₂), the molecular weight is 227.1 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 227, with isotopic peaks corresponding to the presence of chlorine (³⁷Cl) and sulfur (³⁴S) isotopes.

Electron impact (EI) ionization is a "hard" ionization technique that often leads to extensive fragmentation. uab.edu The fragmentation of this compound would likely involve the cleavage of the C-S, S-Cl, and C-C bonds. Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (·Cl) and the loss of sulfur dioxide (SO₂). libretexts.orgmiamioh.edu

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

Fragment IonFormulam/z (for ³⁵Cl, ³²S)
[M-Cl]⁺C₂H₄ClO₄S₂⁺192
[M-SO₂Cl]⁺C₂H₄O₂S⁺100
[SO₂Cl]⁺ClO₂S⁺99
[CH₃CHSO₂Cl]⁺C₂H₄ClO₂S⁺127

Note: The relative abundances of these fragments would depend on the ionization conditions.

For reaction products, mass spectrometry can confirm the addition of a substituent by the corresponding increase in molecular weight. "Soft" ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often used for less volatile or thermally sensitive products to minimize fragmentation and provide a clear molecular ion peak.

X-ray Crystallography for Solid-State Structural Confirmation

To obtain a crystal structure, a single crystal of the compound of interest is grown and then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For a derivative of this compound, X-ray crystallography could confirm the connectivity of the atoms, reveal the stereochemistry if chiral centers are present, and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com

Chromatographic Methods (GC, HPLC) for Reaction Purity and Byproduct Characterization

Chromatographic techniques are essential for assessing the purity of this compound and its reaction mixtures, as well as for isolating and characterizing byproducts.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. core.ac.uk this compound, being a liquid with a defined boiling point, can be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for peak identification. This technique is particularly useful for monitoring the progress of its synthesis, allowing for the quantification of starting materials, intermediates, and the final product. The choice of the GC column and temperature program is critical to achieve good separation of all components in the reaction mixture. For thermally sensitive sulfonyl chlorides, derivatization to more stable compounds like sulfonamides may be necessary for accurate GC analysis. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.netnih.gov HPLC is widely used to monitor the purity of sulfonyl chloride reaction products, such as sulfonamides and sulfonate esters. Reversed-phase HPLC with a C18 column is a common setup, where a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used. sielc.comgoogle.com A UV detector is often employed for detection, as many organic molecules absorb UV light. By comparing the retention time of the main product peak with that of a known standard, its identity can be confirmed. The peak area provides a quantitative measure of its concentration, allowing for the determination of product purity and the detection of any byproducts formed during the reaction.

Table 4: Common Chromatographic Methods for the Analysis of this compound and its Reactions

TechniqueApplicationTypical Stationary PhaseTypical Mobile Phase/Carrier GasDetector
GC Purity of volatile starting materials and productsPolysiloxane-based (e.g., DB-5)HeliumMass Spectrometer (MS), Flame Ionization Detector (FID)
HPLC Purity of non-volatile products (e.g., sulfonamides)C18 silicaAcetonitrile/Water or Methanol/WaterUV-Vis, MS

Theoretical and Computational Chemistry Investigations of 1,1 Ethanedisulfonyl Chloride

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are fundamental to exploring the electronic landscape of a molecule. For 1,1-ethanedisulfonyl chloride, these studies focus on the nature of its covalent bonds, the distribution of electron density, and the characteristics of its frontier molecular orbitals.

The bonding in this compound is characterized by highly polarized sulfur-chlorine (S-Cl) and sulfur-oxygen (S=O) bonds. The high electronegativity of oxygen and chlorine atoms leads to a significant withdrawal of electron density from the sulfur atoms. This makes the sulfur atoms highly electrophilic, a key feature of the reactivity of sulfonyl chlorides. molport.com

Natural Bond Orbital (NBO) analysis is a common technique used to quantify this charge distribution. It provides a picture of the localized bonds and lone pairs, offering a more intuitive chemical perspective than delocalized molecular orbitals. In this compound, NBO calculations would reveal a substantial positive charge on the sulfur atoms and negative charges on the oxygen and chlorine atoms.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is typically localized on the lone pairs of the chlorine and oxygen atoms, while the LUMO is predominantly centered on the sulfur atoms, specifically in the antibonding σ*(S-Cl) orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Illustrative Results of NBO Analysis for this compound This table presents hypothetical data typical for a quantum chemical calculation on this molecule.

AtomCalculated Natural Charge (e)
S+1.85
Cl-0.45
O-0.80
C (central)-0.50
H+0.25

Density Functional Theory (DFT) for Molecular Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) and to predict various aspects of chemical reactivity.

For this compound, geometry optimization using DFT, often with functionals like B3LYP and basis sets such as 6-311+G(d,p), would provide precise bond lengths and angles. These calculations would confirm the tetrahedral geometry around the sulfur atoms and the central carbon atom.

DFT is also employed to predict reactivity. By calculating the molecular electrostatic potential (MEP) and mapping it onto the electron density surface, regions of positive and negative potential can be visualized. For this compound, the MEP would show intense positive potential (electrophilic regions) around the sulfur atoms, confirming them as the primary sites for nucleophilic attack. Conversely, negative potential would be concentrated around the oxygen and chlorine atoms.

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations This table contains hypothetical but realistic bond lengths and angles derived from a typical DFT optimization.

ParameterValue
Bond Length S-Cl (Å)2.08
Bond Length S=O (Å)1.43
Bond Length C-S (Å)1.85
Bond Angle O=S=O (°)122.5
Bond Angle Cl-S-C (°)101.0
Bond Angle S-C-S (°)114.0

Reaction Pathway Modeling and Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this involves modeling its reactions with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively. molport.com

Computational modeling can map the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. This pathway includes the transition state (TS), which is the highest energy point along the reaction coordinate. DFT simulations are a valuable tool for modeling these transition states. By locating the TS structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate.

For the reaction of this compound with a nucleophile (Nu), the mechanism would be computationally investigated to distinguish between different possibilities, such as an Sɴ2-like pathway. The calculations would model the approach of the nucleophile, the formation of a transient pentacoordinate sulfur intermediate or transition state, and the subsequent departure of the chloride leaving group.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Substitution This table illustrates the kind of data generated from transition state analysis for the reaction with different nucleophiles.

NucleophileReaction TypeCalculated Activation Energy (kcal/mol)
Ammonia (NH₃)Sulfonamide formation15.2
Methanol (CH₃OH)Sulfonate ester formation18.5
Water (H₂O)Hydrolysis20.1

Conformational Analysis and Molecular Dynamics Simulations

The structure of this compound is not static. Rotation around the carbon-sulfur (C-S) and carbon-carbon (C-C) single bonds allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers to rotation between them.

Using computational methods, a potential energy surface scan can be performed by systematically rotating one or more dihedral angles and calculating the energy at each step. This process reveals the low-energy (stable) conformers, such as staggered arrangements of the sulfonyl chloride groups, and the high-energy (unstable) conformers, like eclipsed arrangements. Understanding the conformational preferences is important as it can influence the molecule's reactivity and interactions.

Comparative Analysis with Analogous Sulfonyl Chlorides

Structure-Reactivity Relationships within the Ethanedisulfonyl Chloride Isomers (e.g., 1,2-Ethanedisulfonyl Chloride)

The constitutional isomers of ethanedisulfonyl chloride, the 1,1- and 1,2-isomers, exhibit distinct reactivity profiles dictated by the relative positions of their two sulfonyl chloride functional groups.

1,1-Ethanedisulfonyl Chloride : This isomer features a geminal arrangement, with both sulfonyl chloride groups attached to the same carbon atom. This structure makes it an exceptional cross-linking agent. The dual reactive sites originating from a single carbon point allow for the synthesis of complex, multi-functionalized molecules and polymers. The two electron-withdrawing sulfonyl chloride groups on the same carbon atom significantly increase the electrophilicity of the sulfur centers.

1,2-Ethanedisulfonyl Chloride : In contrast, the vicinal arrangement in this isomer, where the sulfonyl chloride groups are on adjacent carbon atoms, predisposes the molecule to intramolecular reactions. Due to the proximity of the two reactive groups, it has a greater propensity to undergo cyclization reactions with difunctional nucleophiles, forming heterocyclic ring systems.

The differing spatial arrangement of the functional groups leads to divergent synthetic applications. While the 1,1-isomer is ideal for creating branched or cross-linked structures, the 1,2-isomer is more suited for forming cyclic compounds.

Table 1: Comparison of Ethanedisulfonyl Chloride Isomers

Feature This compound 1,2-Ethanedisulfonyl Chloride
Arrangement Geminal (-SO₂Cl groups on the same carbon) Vicinal (-SO₂Cl groups on adjacent carbons)
Primary Reactivity Acts as a cross-linking or bifunctional agent Prone to intramolecular cyclization

| Key Application | Synthesis of complex, multi-functional molecules | Formation of heterocyclic compounds |

Comparative Reactivity with Monosulfonyl Chlorides (e.g., Ethanesulfonyl Chloride)

When compared to its monosulfonyl analog, ethanesulfonyl chloride, this compound demonstrates markedly higher reactivity. This difference is primarily rooted in electronic effects.

Ethanesulfonyl chloride possesses a single sulfonyl chloride group attached to an ethyl group. The ethyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom. In contrast, this compound has two strongly electron-withdrawing sulfonyl chloride groups on the same carbon. The inductive effect of one sulfonyl chloride group powerfully enhances the electrophilicity of the other, and vice versa.

This heightened electrophilicity makes this compound significantly more susceptible to nucleophilic attack. Reactions with nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively, proceed much more readily than with ethanesulfonyl chloride. fiveable.mewikipedia.orgsolubilityofthings.com While both are effective sulfonylating agents, the disulfonyl chloride's dual functionality and enhanced reactivity allow it to be used as a potent cross-linker, a role not possible for its monofunctional counterpart. solubilityofthings.com

Table 2: Reactivity Comparison with Ethanesulfonyl Chloride

Property This compound Ethanesulfonyl Chloride
Functional Groups Two sulfonyl chloride groups One sulfonyl chloride group
Electronic Effect Strong mutual electron-withdrawing inductive effect Weak electron-donating effect from the ethyl group
Electrophilicity Very high Moderate
Reactivity Highly reactive towards nucleophiles Reactive towards nucleophiles

| Primary Function | Bifunctional sulfonylating agent, cross-linker | Monofunctional sulfonylating agent |

Influence of Aliphatic vs. Aromatic Backbones on Reactivity Profiles

The nature of the carbon backbone—aliphatic or aromatic—to which a sulfonyl chloride group is attached is a critical determinant of its reactivity.

Aliphatic Sulfonyl Chlorides : The reactivity of compounds like this compound and ethanesulfonyl chloride is governed predominantly by inductive effects. As noted, the two sulfonyl groups in the 1,1-isomer create a highly electrophilic and reactive molecule. For simple alkanesulfonyl chlorides, the alkyl groups are generally electron-donating, making them typically less reactive than their aromatic counterparts, barring other activating features. nih.gov

Aromatic Sulfonyl Chlorides : In compounds such as benzenesulfonyl chloride, the sulfonyl group is attached to an aromatic ring. The reactivity is modulated by a combination of inductive and resonance effects of the benzene (B151609) ring. The aromatic ring is generally electron-withdrawing, which enhances the electrophilicity of the sulfur atom. Furthermore, substituents on the aromatic ring can either increase or decrease reactivity, a phenomenon often described by the Hammett equation. researchgate.netmdpi.com For instance, electron-withdrawing groups on the ring (e.g., a nitro group) increase the rate of nucleophilic attack, while electron-donating groups (e.g., a methyl group) decrease it. beilstein-journals.org

Table 3: Comparison of Aliphatic and Aromatic Sulfonyl Chlorides

Feature This compound Ethanesulfonyl Chloride Benzenesulfonyl Chloride
Backbone Aliphatic Aliphatic Aromatic
Dominant Electronic Effect Strong inductive withdrawal Weak inductive donation Inductive and resonance effects
Reactivity Determinant Two geminal -SO₂Cl groups Single -SO₂Cl group, ethyl chain Benzene ring and its substituents

| Relative Reactivity | High | Moderate | Moderate to High (substituent dependent) |


Emerging Research Directions and Future Outlook

Development of Novel Reaction Methodologies Utilizing 1,1-Ethanedisulfonyl Chloride

While the primary reactions of this compound involve nucleophilic substitution to form sulfonamides and sulfonate esters, emerging research is aimed at expanding its synthetic utility. A significant area of exploration is the development of novel catalytic systems to enhance the reactivity and selectivity of sulfonyl chlorides. This includes the use of transition-metal-catalyzed desulfinative coupling reactions, which would allow for the formation of new carbon-sulfur or carbon-carbon bonds. Furthermore, the application of modern techniques such as photoredox catalysis is being investigated to enable radical-radical cross-coupling reactions with other organic building blocks, thereby opening pathways to previously inaccessible molecular architectures.

The geminal arrangement of the two sulfonyl groups offers a unique platform for the synthesis of complex, multi-functionalized molecules from a single point. Research is ongoing to exploit this feature in the construction of novel heterocyclic compounds containing the ethanedisulfonyl moiety. These heterocycles are of interest due to their potential applications in medicinal chemistry and materials science.

Exploration of Sustainable and Greener Synthetic Routes

The traditional synthesis of this compound often involves the use of reagents like chlorosulfonic acid or sulfuryl chloride, which can be hazardous and generate significant waste. A key focus of future research is the development of more sustainable and environmentally friendly synthetic methods. This includes exploring the use of greener chlorinating agents and solvent-free reaction conditions.

Investigation into its Role in Materials Science Precursors

The bifunctional nature of this compound makes it an excellent candidate as a cross-linking agent in polymer chemistry. Its ability to react with various nucleophiles, such as amines and alcohols, allows for the formation of robust and chemically resistant polymer networks. Future research will likely focus on the systematic investigation of its use in the synthesis of specialty polymers with tailored properties.

For instance, the reaction of this compound with diamines can lead to the formation of polysulfonamides. These polymers are of interest for their potential thermal stability and mechanical properties, analogous to traditional polyamides. Research in this area will involve optimizing polymerization conditions and characterizing the resulting materials to understand their structure-property relationships. The geminal disulfonyl moiety can impart unique solubility and processing characteristics to these polymers.

The potential applications for materials derived from this compound are broad and include high-performance coatings, adhesives, and membranes. Further studies are needed to fully explore its utility in creating advanced materials with specific functionalities.

Mechanistic Elucidation of Underexplored Reaction Pathways

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic applications. While the general mechanisms of nucleophilic substitution at a single sulfonyl chloride group are well-established, the presence of a second sulfonyl chloride on the same carbon atom introduces complexities that are not yet fully understood.

Future research will likely employ a combination of experimental and computational methods to elucidate these reaction pathways. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic techniques can provide valuable insights into the transition states and intermediates involved in its reactions with various nucleophiles. Computational modeling, using density functional theory (DFT) and other methods, can complement experimental data by providing detailed information on the energetics and geometries of the reaction pathways. A deeper mechanistic understanding will enable chemists to predict and control the outcomes of reactions involving this compound with greater precision, leading to the development of more efficient and selective synthetic methods.

Q & A

Q. What are the key considerations in synthesizing 1,1-Ethanedisulfonyl chloride, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation of ethane derivatives using chlorosulfonic acid or sulfuryl chloride under controlled temperatures (e.g., 0–5°C to prevent exothermic side reactions). An inert atmosphere (e.g., nitrogen or argon) is critical to avoid hydrolysis or oxidation . Purification may require fractional distillation or recrystallization in non-polar solvents. Optimization should focus on stoichiometric ratios, reaction time, and quenching methods to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming sulfonyl and chloride functional groups. Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while gas chromatography (GC) monitors volatile impurities . Cross-referencing with databases like PubChem or ECHA ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to prevent inhalation of toxic vapors. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Store in airtight containers under dry conditions to avoid hydrolysis. Emergency measures include immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity profiles of this compound?

Contradictions may arise from impurities, solvent effects, or isomerization. Repeat experiments under standardized conditions (e.g., solvent polarity, temperature). Use complementary techniques like X-ray crystallography for structural confirmation or computational modeling (DFT) to predict reactivity. Document raw data and uncertainties systematically to identify methodological flaws .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under varying pH and temperature?

Design kinetic studies using buffered solutions (pH 2–12) at controlled temperatures (25–60°C). Monitor hydrolysis via conductivity measurements, NMR, or titration. Compare activation energies (Arrhenius plots) to predict degradation pathways. Include controls with inert atmospheres to isolate moisture effects .

Q. How can computational methods enhance mechanistic understanding of this compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) simulations can model transition states and electron density maps to predict regioselectivity. Compare calculated reaction pathways (e.g., SN1 vs. SN2) with experimental kinetic data. Software like Gaussian or ORCA paired with solvent models (e.g., PCM) improves accuracy .

Q. What strategies validate analytical methods for quantifying trace impurities in this compound?

Validate methods per ICH guidelines:

  • Linearity : Calibration curves (R² > 0.995) across expected concentration ranges.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Accuracy/Precision : Spike-and-recovery tests (±5% deviation) and inter-day reproducibility (RSD < 2%) .

Q. How can researchers design green chemistry routes for this compound derivatives?

Substitute chlorinated solvents with ionic liquids or bio-based alternatives. Explore catalytic methods (e.g., Lewis acids) to reduce stoichiometric reagent use. Lifecycle assessment (LCA) tools evaluate environmental impact, emphasizing atom economy and waste reduction .

Q. What in vitro assays are suitable for preliminary toxicity profiling of this compound?

Use Ames tests for mutagenicity, MTT assays for cytotoxicity in human cell lines (e.g., HepG2), and zebrafish embryo models for acute toxicity. Compare results with structurally related sulfonyl chlorides (e.g., ethanesulfonyl chloride) to infer SAR .

Data Management and Reporting

Q. How should researchers document and present large datasets from stability or reactivity studies?

Organize raw data in appendices with summarized tables/figures in the main text. Highlight processed data (e.g., rate constants, % purity) and uncertainties (e.g., ±SD). Use tools like Python’s Pandas or R for statistical analysis. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.